4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid
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Overview
Description
4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5N3O6. This compound is part of the isoxazole family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Industrial production methods often involve bulk custom synthesis and procurement, ensuring the compound’s availability for research and development .
Chemical Reactions Analysis
4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antiviral and immunosuppressive agents.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid can be compared to other similar compounds, such as:
5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid: This compound has a similar structure but includes a methyl group, which can alter its chemical properties and biological activity.
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid: This compound features a thieno ring instead of an isoxazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H3N3O4 |
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Molecular Weight |
181.11 g/mol |
IUPAC Name |
4-oxo-5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H3N3O4/c10-4-2-3(6(11)12)9-13-5(2)8-1-7-4/h1H,(H,11,12)(H,7,8,10) |
InChI Key |
DOHDKSPIVKDPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=NO2)C(=O)O)C(=O)N1 |
Origin of Product |
United States |
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